molecular formula C20H18N4O2S B2889645 (E)-4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-75-3

(E)-4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2889645
CAS No.: 477188-75-3
M. Wt: 378.45
InChI Key: QGHUNNPQSQBMFM-JJIBRWJFSA-N
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Description

(E)-4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse biological activities

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent. The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxybenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thioamide to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Cyanogen bromide in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of (E)-4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • 4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazide

Uniqueness

(E)-4-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the thiazole ring, allows for a wide range of applications and interactions that similar compounds may not exhibit.

Properties

IUPAC Name

(2E)-4-(4-ethoxyphenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-3-26-15-10-8-14(9-11-15)18-13-27-20(22-18)17(12-21)24-23-16-6-4-5-7-19(16)25-2/h4-11,13,23H,3H2,1-2H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHUNNPQSQBMFM-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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